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Compound of Interest

Compound Name: N-(6-aminopyridin-2-yl)acetamide

Cat. No.: B089881

An In-Depth Technical Guide to N-(6-aminopyridin-2-yl)acetamide (CAS 1075-62-3) for Drug
Discovery Professionals

Introduction

N-(6-aminopyridin-2-yl)acetamide, with CAS number 1075-62-3, is a pivotal heterocyclic
building block in modern medicinal chemistry.[1][2][3] Its structure, featuring a 2,6-
diaminopyridine scaffold selectively mono-acetylated, presents a unique combination of
hydrogen bond donors and acceptors. This arrangement is particularly effective for creating
targeted interactions with biological macromolecules. The 2-aminopyridine motif is a well-
established "hinge-binder" in a multitude of kinase inhibitors, making this compound a valuable
starting material for the synthesis of novel therapeutics in oncology and immunology.[4][5] This
guide provides a comprehensive overview of its synthesis, characterization, and strategic
applications for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use in a
laboratory setting.

Physicochemical Data

The key physicochemical properties of N-(6-aminopyridin-2-yl)acetamide are summarized
below for easy reference.
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Property Value Source(s)

CAS Number 1075-62-3 [11[3]

Molecular Formula C7H9oNs30 [1]

Molecular Weight 151.17 g/mol [11[3]
White to off-white crystalline

Appearance (2]
powder

Melting Point 158.0 to 162.0 °C [2]

Boiling Point 419.4 £ 30.0 °C (Predicted) [2]

Density 1.280 + 0.06 g/cm? (Predicted) [2]

Solubility Soluble in Methanol [2]
CCVCJIYWIEHEXOR-

InChl Key [3]
UHFFFAOYSA-N
2-Acetamido-6-aminopyridine,

Synonyms [1]

N-Acetyl-1,6-diaminopyridine

Safety Information

N-(6-aminopyridin-2-yl)acetamide is classified as an irritant. Standard laboratory safety
protocols should be strictly followed.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
irritation).[3]

e GHS Precautionary Statements: P261, P280, P305+P351+P338.[3]
» Signal Word: Warning.[3]

e Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face
protection. Handle in a well-ventilated area.
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Synthesis of N-(6-aminopyridin-2-yl)acetamide
Principle and Mechanism

The synthesis of N-(6-aminopyridin-2-yl)acetamide is achieved through the selective mono-
N-acetylation of 2,6-diaminopyridine. The key to this selectivity lies in the differential
nucleophilicity of the two amino groups. While both are nucleophilic, the reaction conditions can
be controlled to favor the formation of the mono-acetylated product. The reaction proceeds via
a nucleophilic acyl substitution mechanism, where one of the amino groups of 2,6-
diaminopyridine attacks the electrophilic carbonyl carbon of an acetylating agent, such as
acetyl chloride or acetic anhydride.

Experimental Protocol

This protocol is a robust and self-validating procedure for the synthesis and purification of N-(6-
aminopyridin-2-yl)acetamide.

Materials:

2,6-Diaminopyridine

e Acetyl Chloride

¢ Anhydrous Dioxane or Tetrahydrofuran (THF)

o Triethylamine (EtsN) or Pyridine

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0a)

o Ethyl acetate

Hexanes

Equipment:
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e Round-bottom flask

e Magnetic stirrer and stir bar

* Ice bath

e Dropping funnel

o Reflux condenser (if heating is required)
e Separatory funnel

» Rotary evaporator

o Apparatus for column chromatography
Step-by-Step Procedure:

e Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve 2,6-diaminopyridine (1.0 equivalent) in anhydrous dioxane or THF. Add a
non-nucleophilic base such as triethylamine (1.1 equivalents) to act as an acid scavenger.

e Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the
exothermicity of the reaction and enhance selectivity by minimizing the formation of the di-
acetylated byproduct.

» Addition of Acetylating Agent: Add acetyl chloride (1.0 equivalent), dissolved in a small
amount of the reaction solvent, dropwise to the cooled solution via a dropping funnel over
30-60 minutes. Maintaining a slow addition rate is critical for selectivity.

o Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin
Layer Chromatography (TLC) until the starting material is consumed.

o Work-up:

o Quench the reaction by slowly adding water.
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o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

o Wash the combined organic layers sequentially with saturated aqueous NaHCOs solution
(to remove any remaining acid) and brine.

o Dry the organic layer over anhydrous MgSOa4 or Na=SOa, filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude solid can be purified by recrystallization from an appropriate
solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel
to yield the pure N-(6-aminopyridin-2-yl)acetamide.

Synthesis Workflow Diagram
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Caption: Predicted fragmentation of N-(6-aminopyridin-2-yl)acetamide in ESI-MS.
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Applications in Drug Discovery and Medicinal

Chemistry
A Versatile Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the
design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with
the "hinge" region of the ATP-binding pocket of many kinases, a common feature for ATP-
competitive inhibitors. N-(6-aminopyridin-2-yl)acetamide provides a strategic entry point for
elaborating this scaffold. The primary amino group at the 6-position serves as a versatile
handle for introducing further substituents to explore the solvent-exposed regions of the binding
site, thereby enhancing potency and selectivity.

lllustrative Therapeutic Targets

While specific, publicly disclosed drug candidates originating directly from N-(6-aminopyridin-
2-yl)acetamide are not abundant, the utility of this chemical class is well-documented. For
instance, derivatives of N-(aminopyridin-yl) amides have been explored as potent inhibitors of
B-Raf(V600E), a critical target in melanoma. [4]Similarly, the broader aminopyrimidine class,
which shares electronic and structural features, has been instrumental in developing inhibitors
for IRAK4, a key kinase in inflammatory signaling pathways. [6]These examples underscore the
potential of N-(6-aminopyridin-2-yl)acetamide as a foundational element for developing
inhibitors against a wide range of kinase targets.

Strategic Role in Drug Design
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Caption: Strategic role of the core scaffold in kinase inhibitor design.

Conclusion

N-(6-aminopyridin-2-yl)acetamide is more than just a chemical intermediate; it is a
strategically designed building block for modern drug discovery. Its synthesis is straightforward,
and its structure is primed for the development of potent and selective kinase inhibitors. This

guide provides the essential technical information for researchers to synthesize, characterize,
and effectively utilize this valuable compound in their drug development programs, ultimately

accelerating the discovery of new medicines for critical diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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